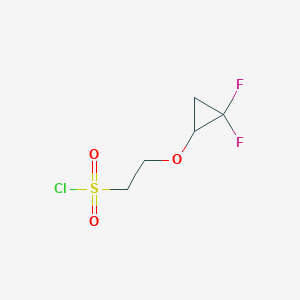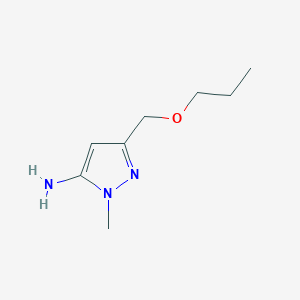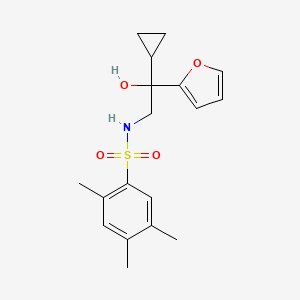
2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride is a chemical compound used in scientific research for various purposes. It is a sulfonyl chloride derivative that is used as a reactive intermediate in organic synthesis. This compound has gained significant attention due to its unique properties and potential applications in the field of science.
Applications De Recherche Scientifique
Versatile Sulfonating Agents in Organic Synthesis
Sulfonyl chlorides, such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride , have been synthesized and utilized as versatile sulfonating agents for amines, demonstrating the potential for similar compounds in amine synthesis. These compounds provide easy sulfonation of primary and secondary amines with excellent yields. The Dios group, for example, is stable under various conditions and can be removed by heating, showcasing the potential for selective functionalization and deprotection strategies in complex organic syntheses (Sakamoto et al., 2006).
Advancements in Drug Synthesis
The development of new drugs often relies on the synthesis of novel compounds with specific properties. Studies like those on the synthesis of trifluoromethylated sultones from alkenols using copper photoredox catalysts present innovative methods to incorporate fluorinated functional groups, which are common in pharmaceuticals due to their ability to modify the biological activity of molecules. Such methodologies hint at the broader utility of sulfonyl chlorides in synthesizing compounds with potential pharmaceutical applications (Rawner et al., 2016).
Material Science and Environmental Chemistry
In material science, the synthesis and functionalization of polymers and other materials often utilize compounds like sulfonyl chlorides for their reactive sulfonate groups. For instance, the identification of novel polyfluorinated ether sulfonates as alternatives to legacy perfluorinated compounds in sludge samples demonstrates the importance of these compounds in developing environmentally safer materials. Such studies indicate the role of sulfonyl chlorides in synthesizing components for less environmentally impactful products (Ruan et al., 2015).
Propriétés
IUPAC Name |
2-(2,2-difluorocyclopropyl)oxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O3S/c6-12(9,10)2-1-11-4-3-5(4,7)8/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQQHLJXVOBCPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OCCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(piperidin-4-yl)amino]propan-1-ol](/img/structure/B2398597.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2398599.png)



![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)
![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)




![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide](/img/structure/B2398619.png)